molecular formula C6H14N2O B6236862 3-amino-1-methylpiperidin-4-ol, Mixture of diastereomers CAS No. 1488965-37-2

3-amino-1-methylpiperidin-4-ol, Mixture of diastereomers

Cat. No.: B6236862
CAS No.: 1488965-37-2
M. Wt: 130.2
InChI Key:
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Description

3-amino-1-methylpiperidin-4-ol, mixture of diastereomers, is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methylpiperidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters . The resulting piperidinol can undergo dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The purification of the compound can be achieved through techniques such as flash chromatography, which provides a 1:1 diastereomeric mixture in significant yield .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-amino-1-methylpiperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-1-methylpiperidin-4-ol exerts its effects involves interactions with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its use, such as its role in drug development or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-1-methylpiperidin-4-ol include other piperidine derivatives, such as:

  • 1-methylpiperidin-4-ol
  • 3-amino-1-ethylpiperidin-4-ol
  • 3-amino-1-methylpiperidin-2-ol

Uniqueness

What sets 3-amino-1-methylpiperidin-4-ol apart from similar compounds is its specific structure and the presence of both amino and hydroxyl functional groups. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.

Properties

CAS No.

1488965-37-2

Molecular Formula

C6H14N2O

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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